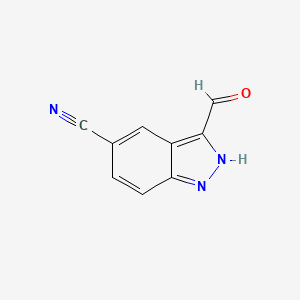

3-Formyl-1H-indazole-5-carbonitrile

Description

Significance of Indazole Derivatives in Heterocyclic Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry and materials science. bldpharm.comchemicalbook.com Though rarely found in nature, synthetic indazole derivatives possess a wide spectrum of pharmacological activities, making them privileged scaffolds in drug discovery. bldpharm.comchemicalbook.com Their versatility has led to the development of several FDA-approved drugs for treating a range of conditions, from cancer to inflammation and chemotherapy-induced nausea. bldpharm.com

Indazole-containing compounds are recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. bldpharm.com This broad utility stems from the indazole core's ability to act as a versatile template, where substituents at various positions can be modified to fine-tune biological activity and physicochemical properties. The scaffold's structural rigidity and capacity for hydrogen bonding interactions allow it to bind effectively to various biological targets. chemicalbook.com Consequently, the synthesis of novel indazole derivatives remains a highly active area of research, aimed at expanding the chemical space for new therapeutic agents and functional materials. bldpharm.com

Structural Features and Nomenclature of 3-Formyl-1H-indazole-5-carbonitrile

This compound is a specific derivative of the indazole family, distinguished by key functional groups that impart unique reactivity. Its formal name, according to IUPAC conventions, is this compound. The structure consists of a central 1H-indazole core, with a formyl group (an aldehyde, -CHO) attached at position 3 and a nitrile group (-C≡N) at position 5.

The presence of the aldehyde and nitrile groups, both electron-withdrawing, significantly influences the electronic properties of the heterocyclic ring system. These functional groups serve as reactive handles for a variety of chemical transformations, making the compound a potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 518987-75-2 | |

| Molecular Formula | C₉H₅N₃O | |

| Molecular Weight | 171.16 g/mol |

| Synonyms | 5-Cyano-1H-indazole-3-carbaldehyde, 5-Cyano-1H-indazole-3-carboxaldehyde | |

Research Trajectory of this compound within the Indazole Family

Despite the broad interest in the indazole scaffold, the specific research trajectory for this compound is not extensively documented in publicly accessible scientific literature. The compound is commercially available from various chemical suppliers, indicating its use as a building block or intermediate in chemical synthesis.

While direct studies on this molecule are sparse, its research potential can be inferred from the known reactivity of its functional groups. The formyl group at the C3 position is a versatile precursor for a range of chemical transformations. It can undergo oxidation to form the corresponding carboxylic acid, reduction to an alcohol, or participate in condensation reactions to form imines, oximes, or larger heterocyclic systems. Similarly, the nitrile group at the C5 position can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing another point for molecular diversification.

The strategic placement of these groups on the indazole scaffold makes this compound a promising starting material for the synthesis of more complex, polysubstituted indazole derivatives, which are often targets in drug discovery programs. However, detailed studies outlining its synthesis, characterization, and application in multi-step synthetic routes are not widely reported.

Tautomerism and Conformational Dynamics in Indazole Systems Relevant to Reactivity

A fundamental characteristic of the indazole system is annular tautomerism, which significantly influences its chemical reactivity and biological properties. bldpharm.com Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. bldpharm.com The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. bldpharm.com This stability difference is a critical factor in synthetic chemistry, as alkylation and other substitution reactions on the pyrazole ring nitrogen can lead to mixtures of N1 and N2 substituted products, depending on the reaction conditions.

The position of the proton (on N1 or N2) affects the electron distribution within the aromatic system and the proton-donating/accepting capabilities of the molecule. For instance, 2H-indazoles are considered stronger bases than their 1H counterparts. In certain substituted indazoles, intramolecular hydrogen bonding can stabilize the less common 2H-tautomer. The dynamic equilibrium between these tautomers is crucial, as the reactivity of one form may be substantially different from the other, a principle that can be exploited in designing synthetic strategies. This tautomeric behavior is a key consideration for any reactions involving the indazole core of this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(5-13)12-11-8/h1-3,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKHJKMEUJBCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625979 | |

| Record name | 3-Formyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518987-75-2 | |

| Record name | 3-Formyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 Formyl 1h Indazole 5 Carbonitrile

Reactivity of the Formyl Group (C-3)

The formyl group (an aldehyde) at the C-3 position of the indazole ring is a primary site for a variety of chemical modifications, including oxidation, condensation, and reduction reactions. Its reactivity is influenced by the electronic properties of the indazole ring system.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality of 3-Formyl-1H-indazole-5-carbonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 1H-Indazole-3,5-dicarboxylic acid derivatives. This transformation is a fundamental step in the synthesis of many bioactive molecules, including kinase inhibitors. sioc-journal.cngoogle.com Common oxidizing agents can be employed for this purpose. While specific examples for this compound are not extensively documented in publicly available literature, the oxidation of formyl groups on similar indazole scaffolds is a well-established process. For instance, the oxidation of other 3-formyl-1H-indazole derivatives has been achieved using various oxidizing agents. google.com

A related transformation has been documented for 3-formyl-1H-indazole-7-carbonitrile, where the formyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide.

Table 1: Illustrative Oxidation Reactions of the Formyl Group

| Oxidizing Agent | Product | General Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 3-Carboxy-1H-indazole-5-carbonitrile | Acidic or basic medium |

| Jones Reagent (CrO₃/H₂SO₄) | 3-Carboxy-1H-indazole-5-carbonitrile | Acetone |

Condensation Reactions (e.g., Knoevenagel, Wittig)

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions. These reactions are crucial for carbon-carbon bond formation and the introduction of diverse structural motifs.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. amazonaws.comnih.gov This method can be used to synthesize α,β-unsaturated compounds, which are valuable intermediates in drug discovery. For example, Knoevenagel condensation of 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives with imidazolidine-2,4-dione has been reported. amazonaws.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's position. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org The reaction employs a phosphorus ylide (Wittig reagent) to react with the aldehyde. masterorganicchemistry.comlibretexts.org The nature of the ylide can influence the stereochemistry of the resulting alkene. wikipedia.org

Table 2: Examples of Condensation Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Knoevenagel | Malononitrile, Piperidine | 2-((5-cyano-1H-indazol-3-yl)methylene)malononitrile |

| Knoevenagel | Ethyl cyanoacetate, Triethylamine | Ethyl 2-cyano-3-(5-cyano-1H-indazol-3-yl)acrylate |

| Wittig | (Triphenylphosphoranylidene)acetonitrile | 3-(5-cyano-1H-indazol-3-yl)acrylonitrile |

Reductions to Alcohol and Amine Derivatives

The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or an amine (aminomethyl group), providing another avenue for derivatization.

Reduction to the corresponding alcohol, (5-cyano-1H-indazol-3-yl)methanol, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Reductive amination, a two-step process involving the formation of an imine followed by its reduction, can convert the formyl group into an aminomethyl group. This reaction allows for the introduction of various primary and secondary amines at the C-3 position.

Reactivity of the Carbonitrile Group (C-5)

The carbonitrile (cyano) group at the C-5 position is another key functional handle that can undergo several important transformations, primarily reduction and hydrolysis.

Reduction Reactions to Amine Derivatives

The carbonitrile group can be reduced to a primary amine, yielding 3-formyl-1H-indazol-5-amine derivatives. This transformation is valuable for introducing a basic nitrogen atom, which can be crucial for modulating the pharmacological properties of the molecule. Common methods for this reduction include catalytic hydrogenation and the use of metal hydrides. For instance, the reduction of the carbonitrile group in 3-formyl-1H-indazole-7-carbonitrile to an amine can be achieved using lithium aluminum hydride or through catalytic hydrogenation. A variety of 1H-indazole-3-amine derivatives have been synthesized and studied for their antitumor activity. nih.govnih.govresearchgate.netnih.gov

Table 3: Illustrative Reduction Reactions of the Carbonitrile Group

| Reducing Agent | Product | General Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (5-(aminomethyl)-1H-indazol-3-yl)methanol* | Anhydrous ether or THF |

| Catalytic Hydrogenation (H₂/Pd-C) | 3-formyl-1H-indazol-5-amine | Methanol or Ethanol |

*Note: LiAlH₄ will also reduce the formyl group.

Hydrolysis and Related Transformations

The carbonitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 3-formyl-1H-indazole-5-carboxylic acid. libretexts.orgchemistrysteps.comweebly.com This reaction typically requires heating. weebly.com The resulting carboxylic acid can then be further derivatized, for example, by esterification or amidation, to produce a wide array of new compounds. sioc-journal.cngoogle.comgoogle.combiosynth.com

Partial hydrolysis of the nitrile can lead to the formation of an amide, 3-formyl-1H-indazole-5-carboxamide, which itself is a valuable synthon for further chemical exploration.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring is an aromatic system that can undergo substitution reactions. However, the presence of the deactivating formyl and nitrile groups significantly influences the reactivity of the carbocyclic ring towards electrophilic substitution. In contrast, these electron-withdrawing groups activate the ring system for nucleophilic attack.

Indazoles, as heteroaromatic compounds, are generally susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. researchgate.net However, the formyl and cyano substituents on this compound are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. latech.eduwikipedia.org Any electrophilic substitution, if it were to occur, would be directed to the positions least deactivated by these groups.

Conversely, the electron-deficient nature of the indazole ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this molecule, both the formyl and cyano groups contribute to this stabilization, rendering the ring susceptible to attack by nucleophiles.

Coupling Reactions for Further Functionalization

Coupling reactions are powerful tools for the further functionalization of the indazole scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org This methodology has been successfully applied to the functionalization of the indazole ring system. For instance, various 3-substituted indazoles can be synthesized via Suzuki-Miyaura coupling of the corresponding 3-bromoindazoles with a range of boronic acids. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. rsc.org Microwave-assisted Suzuki-Miyaura coupling has also been shown to be effective for unprotected (NH) 3-bromoindazoles. researchgate.net

The utility of this reaction is highlighted in the synthesis of biologically active molecules. For example, the synthesis of a c-Jun N-terminal kinase 3 inhibitor involved a Suzuki-Miyaura cross-coupling to create a 3-arylindazole intermediate in excellent yield. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Indazole Derivatives

| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh3)4/Cs2CO3 | 3-Phenyl-1H-indazole | - | researchgate.net |

| 3-Iodo-N-Boc-5-methoxyindazole | Phenylboronic acid | Pd(PPh3)4/Base | 3-Phenyl-5-methoxy-1H-indazole | 96 | nih.gov |

| 3-Iodo-N-Boc-5-methoxyindazole | 3-Pyridylboronic acid | Pd(PPh3)4/Base | 3-(Pyridin-3-yl)-5-methoxy-1H-indazole | 95 | nih.gov |

| 6-Bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl2(dppf)/K2CO3 | 6-(4-Methoxyphenyl)-1H-indazole | - | rsc.org |

This table presents a selection of reported Suzuki-Miyaura reactions on indazole derivatives, demonstrating the versatility of this method for C-C bond formation.

As previously mentioned, the electron-withdrawing nature of the formyl and cyano groups in this compound makes the indazole ring susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for the stabilization of this intermediate and thus for the feasibility of the reaction. libretexts.org In the context of a halo-substituted precursor to this compound, a halogen at a suitable position on the carbocyclic ring would be readily displaced by various nucleophiles.

Ring Transformations and Rearrangement Reactions

The indazole ring system can undergo various transformations and rearrangements, leading to the formation of other heterocyclic structures or rearranged indazole derivatives.

Ring-opening reactions of indazoles have been reported under different conditions. For example, the decarboxylation of 1-arylindazole-3-carboxylic acids in boiling quinoline (B57606) can lead to not only the expected 1-arylindazole but also to the product of heterocyclic ring fission, an N-arylanthranilonitrile. publish.csiro.au This ring-opening is particularly prominent when the 1-aryl substituent bears an electron-withdrawing group. publish.csiro.au Furthermore, electrochemical oxidative ring-opening of 2H-indazoles with alcohols can yield ortho-alkoxycarbonylated azobenzenes. researchgate.netresearchgate.net Visible-light-triggered radical-addition/ring-opening cascade reactions of 2H-indazoles have also been developed to access similar azobenzene (B91143) derivatives. acs.org

Skeletal editing of indoles has been demonstrated as a route to indazoles through oxidative cleavage of the indole (B1671886) core and subsequent ring closure. chemrxiv.orgnih.gov Another interesting rearrangement involves the reaction of N-hydroxyindazoles with diaryliodonium salts, which proceeds through O-arylation and a researchgate.netresearchgate.net-rearrangement to afford 3-(2-hydroxyaryl)indazole derivatives. researchgate.net Additionally, nucleophilic attack on fused oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles can lead to ring-opening and the formation of 2-substituted 1H-indazolones. nih.gov In some cases, this is followed by a subsequent ring closure in an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism to yield isomeric pyrazoloindazolones. nih.gov

Advanced Research Applications and Biological Relevance of 3 Formyl 1h Indazole 5 Carbonitrile and Its Analogs

Role in Medicinal Chemistry and Drug Discovery Platforms

The indazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in potent, selective, and drug-like molecules. mdpi.comnih.gov Its value is underscored by the existence of several FDA-approved drugs containing this core structure, which are utilized in the treatment of various diseases, most notably cancer. nih.govresearchgate.net The adaptability of the indazole ring allows for the strategic placement of various functional groups, which can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This has made indazole derivatives a focal point for structure-activity relationship (SAR) studies, where systematic modifications of the chemical structure are made to optimize therapeutic efficacy and minimize off-target effects. ucla.edu

The formyl and carbonitrile groups of the specific compound, 3-Formyl-1H-indazole-5-carbonitrile, offer reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. These functional groups can participate in a variety of chemical reactions, enabling the creation of diverse libraries of indazole analogs for high-throughput screening in drug discovery campaigns.

Indazole Derivatives as Kinase Inhibitors: Mechanisms and Targets

A significant portion of the research into indazole derivatives has been concentrated on their ability to act as kinase inhibitors. mdpi.comnih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Indazole derivatives have emerged as potent inhibitors of various kinases, often by competing with ATP for binding to the enzyme's active site. nih.gov

Tyrosine Kinase Inhibitors (e.g., VEGFR, ALK, EGFR)

Tyrosine kinases are a subclass of kinases that specifically phosphorylate tyrosine residues on their protein substrates. They are critical regulators of cell growth, proliferation, differentiation, and survival.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several indazole-based compounds have been developed as potent inhibitors of VEGFR-2. For instance, a series of indazole-pyrimidine based derivatives demonstrated significant VEGFR-2 inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range. mdpi.com Another study reported on 5-ethylsulfonyl-indazole-3-carbohydrazides as dual inhibitors of both EGFR and VEGFR-2, with some derivatives exhibiting GI₅₀ values between 25 nM and 42 nM against cancer cell lines. researchgate.net The approved anticancer drug Axitinib is a potent VEGFR inhibitor that features an indazole core. researchgate.net

Anaplastic Lymphoma Kinase (ALK): ALK is another important tyrosine kinase that, when mutated or aberrantly expressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC). Entrectinib, an approved anticancer drug, is an inhibitor of ALK and contains an indazole moiety. nih.gov Research has also focused on developing other indazole-based ALK inhibitors. For example, 3-aminoindazole derivatives have been investigated as potential hinge-binding fragments for targeting ALK. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers. Indazole-based compounds have been designed as potent and selective inhibitors of both wild-type and mutant forms of EGFR. nih.gov For example, certain 1H-indazole derivatives have shown strong potency against EGFR T790M, a common resistance mutation in NSCLC, with IC₅₀ values as low as 5.3 nM. nih.gov Furthermore, covalent inhibitors based on the indazole scaffold have been developed to target drug-resistant EGFR mutants by irreversibly binding to a cysteine residue in the active site. nih.gov

| Compound Class | Target Kinase | Key Findings | Reference |

| Indazole-pyrimidine derivatives | VEGFR-2 | Potent inhibition with IC₅₀ values in the nanomolar range. | mdpi.com |

| 5-Ethylsulfonyl-indazole-3-carbohydrazides | EGFR/VEGFR-2 | Dual inhibition with GI₅₀ values as low as 25 nM. | researchgate.net |

| 3-Aminoindazole derivatives | ALK | Investigated as hinge-binding fragments for ALK inhibition. | nih.gov |

| 1H-Indazole derivatives | EGFR T790M | Strong potency with IC₅₀ values down to 5.3 nM. | nih.gov |

| Covalent indazole-based inhibitors | Drug-resistant EGFR | Irreversible binding to overcome drug resistance. | nih.gov |

Serine/Threonine Kinase Inhibitors (e.g., Pim, Aurora, CDK1)

Serine/threonine kinases phosphorylate serine or threonine residues on their substrates and are involved in a wide range of cellular processes, including cell cycle progression and apoptosis.

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are often overexpressed in various cancers and are associated with tumor cell survival and proliferation. Pyrrolo[2,3-g]indazole derivatives have been identified as a new class of Pim kinase inhibitors, with some compounds showing sub-micromolar inhibitory potencies against Pim-1 and Pim-3. researchgate.net

Aurora Kinases: Aurora kinases (Aurora A, B, and C) are essential for mitotic progression, and their overexpression is linked to chromosomal instability and tumorigenesis. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov Through computational modeling and structure-activity relationship studies, isoform-selective inhibitors have been developed. For instance, specific substitutions on the indazole scaffold have yielded compounds that are selective for Aurora A or Aurora B. nih.gov

Cyclin-Dependent Kinase 1 (CDK1): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. While many CDK inhibitors have been developed, some based on pyrazole (B372694) or imidazole (B134444) cores, 2-H-indazole derivatives have also been disclosed as inhibitors of cyclin-dependent kinases, particularly CDK4/6. ucla.edu Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes.

| Compound Class | Target Kinase | Key Findings | Reference |

| Pyrrolo[2,3-g]indazole derivatives | Pim-1, Pim-3 | Sub-micromolar inhibitory potencies. | researchgate.net |

| Indazole derivatives | Aurora A, Aurora B | Identification of isoform-selective inhibitors. | nih.gov |

| 2-H-Indazole derivatives | CDK4/6 | Disclosed as inhibitors of these cell cycle kinases. | ucla.edu |

| Tetrahydroindazole derivatives | CDK2/cyclin complexes | Identified as inhibitors of CDK2 complexes. |

Other Kinase Targets (e.g., IDO1, MAO-B, PDE10A, Pantothenate Kinases)

The therapeutic reach of indazole derivatives extends beyond the classical tyrosine and serine/threonine kinases to other important enzyme targets.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the context of cancer, IDO1 is often overexpressed in tumor cells and creates an immunosuppressive microenvironment. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as potent dual inhibitors of IDO1 and the related enzyme TDO, with some compounds showing IC₅₀ values in the sub-micromolar range against IDO1.

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of neurotransmitters in the brain. Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Indazole-5-carboxamide derivatives have been identified as subnanomolar potent, reversible, and competitive inhibitors of MAO-B. ucla.edu

Phosphodiesterase 10A (PDE10A): PDE10A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain. Inhibition of PDE10A is being explored as a potential treatment for schizophrenia and other neurological disorders. Fragment-based drug discovery has led to the identification of pyrimido[1,2-b]indazole derivatives as potent PDE10A inhibitors.

Pantothenate Kinases: While specific research on indazole derivatives as pantothenate kinase inhibitors is less prominent in the readily available literature, the broad inhibitory profile of the indazole scaffold suggests that screening against this and other kinase families could be a fruitful area for future research.

| Compound Class | Target Enzyme | Key Findings | Reference |

| 4,6-Substituted-1H-indazole derivatives | IDO1/TDO | Potent dual inhibitors with sub-micromolar IC₅₀ values. | |

| Indazole-5-carboxamide derivatives | MAO-B | Subnanomolar potent, reversible, and competitive inhibitors. | ucla.edu |

| Pyrimido[1,2-b]indazole derivatives | PDE10A | Potent inhibitors identified through fragment-based drug discovery. |

Exploration in Anticancer Research

The development of indazole derivatives as anticancer agents is a major focus of research, largely due to their success as kinase inhibitors. nih.govresearchgate.net Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, contain the indazole scaffold. The anticancer activity of indazole derivatives stems from various mechanisms beyond kinase inhibition. For example, some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, certain derivatives can disrupt cancer cell migration and invasion by affecting the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). nih.gov The versatility of the indazole core allows for the design of compounds that target multiple pathways involved in cancer progression, leading to the development of multi-targeted therapies. researchgate.net

Investigation in Antimicrobial and Antifungal Chemotherapy

In addition to their anticancer properties, indazole derivatives have demonstrated promising activity against a range of microbial pathogens. The emergence of drug-resistant bacteria and fungi has created an urgent need for new antimicrobial agents with novel mechanisms of action. Indazole derivatives have been shown to possess both antibacterial and antifungal properties. For instance, certain N-methyl-3-aryl indazoles have exhibited activity against bacterial strains such as Escherichia coli and Bacillus cereus, as well as the fungal pathogen Candida albicans. Other studies have explored indazole derivatives as inhibitors of bacterial DNA gyrase, a clinically validated target for antibiotics. In the realm of antifungal chemotherapy, a series of 3-phenyl-1H-indazole derivatives showed broad anticandidal activity, with one compound being particularly effective against both miconazole-susceptible and -resistant strains of C. glabrata. Microwave-assisted synthesis has also been employed to efficiently produce indazole derivatives with promising antifungal activity against Candida albicans.

| Compound Class | Antimicrobial Target | Key Findings | Reference |

| N-Methyl-3-aryl indazoles | Bacteria and Fungi | Activity against E. coli, B. cereus, and C. albicans. | |

| Indazole derivatives | Bacterial DNA Gyrase | Identified as inhibitors of this essential bacterial enzyme. | |

| 3-Phenyl-1H-indazole derivatives | Candida species | Broad anticandidal activity, including against resistant strains. | |

| Microwave-synthesized indazoles | Candida albicans | Promising antifungal activity. |

Modulation of Neurological and Inflammatory Pathways

Indazole derivatives have demonstrated significant potential in modulating biological pathways associated with neurological disorders and inflammation. nih.govresearchgate.net Their structural similarity to endogenous molecules like purines allows them to interact with various biopolymers, influencing cellular processes. researchgate.net

Research has shown that certain indazole derivatives possess potent anti-inflammatory properties. researchgate.net Computational studies involving molecular docking and simulations have identified 1H-indazole analogs as effective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development. researchgate.net For instance, derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups have shown significant binding affinities to the COX-2 active site. researchgate.net The anti-inflammatory drug Benzydamine, which features an indazole core, further underscores the therapeutic potential of this chemical family in treating inflammation. nih.gov

In the context of neurological pathways, the indazole nucleus is a key component in compounds designed to interact with the central nervous system. nih.gov For example, 7-nitroindazole (B13768) is known to affect conditions like vagal bradycardia and hypertension. nih.gov The ability of indazole analogs to act as selective ligands for various neurotransmitter receptors, as detailed in the following section, forms the basis of their application in modulating neurological functions.

Application as Selective Receptor Agonists and Antagonists (e.g., 5-HT, β3-adrenergic, Dopamine (B1211576) D2)

The functional versatility of the indazole scaffold allows for its incorporation into ligands that can selectively target a range of G protein-coupled receptors (GPCRs) and ligand-gated ion channels, which are crucial for signal transduction.

Serotonin (B10506) (5-HT) Receptors: Indazole derivatives are integral to the structure of potent 5-HT receptor ligands. Granisetron, an established anti-emetic, is a powerful 5-HT3 receptor antagonist built around an indazole core. pnrjournal.com The 5-HT3 receptor is a ligand-gated ion channel involved in mediating neuronal excitation and is a key target for preventing chemotherapy-induced nausea and vomiting. wikipedia.org Furthermore, research into novel antidepressants has led to the synthesis of indole (B1671886) derivatives with dual affinity for the serotonin 5-HT1A receptor and the serotonin transporter (SERT), highlighting the utility of related heterocyclic structures in designing multi-target neurological agents. nih.gov

β3-Adrenergic Receptor: Certain indazole derivatives have been identified as selective β3-adrenergic receptor (β3-AR) agonists. nih.gov This receptor is involved in regulating bladder muscle relaxation and lipolysis, making its agonists potential therapeutics for overactive bladder disorder. nih.gov

Dopamine D2 Receptor: The dopamine D2 receptor (D2R) is a primary target for antipsychotic medications. nih.gov The design of D2R ligands often involves a protonable nitrogen atom that forms a crucial ionic bond with an aspartate residue (Asp114) in the receptor's binding pocket. nih.gov The indazole structure can be incorporated into molecules designed to interact with the D2R. Structural studies show that antagonists like risperidone (B510) occupy a specific sub-pocket within the receptor. elifesciences.org The development of new 3,4-dihydroquinolin-2(1H)-one derivatives, which are related to the D2R modulator aripiprazole, demonstrates how scaffolds can be modified to achieve desired receptor affinity. mdpi.com

| Receptor Target | Interaction Type | Example Compound Class/Drug | Therapeutic Area | Reference |

|---|---|---|---|---|

| 5-HT3 | Antagonist | Indazole-based (e.g., Granisetron) | Antiemetic | pnrjournal.com |

| 5-HT1A / SERT | Dual Affinity Ligand | Indole-pyrrolidine-diones | Antidepressant (Research) | nih.gov |

| β3-Adrenergic | Agonist | Indazole Derivatives | Overactive Bladder (Research) | nih.gov |

| Dopamine D2 | Antagonist/Modulator | Indazole-containing structures | Antipsychotic (Research) | nih.govelifesciences.org |

Use in the Synthesis of Established Pharmaceutical Agents (e.g., Pazopanib Precursor)

The this compound scaffold and its close relatives are not only biologically active on their own but are also critical starting materials and intermediates in the synthesis of complex pharmaceutical agents. A prominent example is their use in the production of Pazopanib.

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. sci-hub.se The chemical structure of Pazopanib features a central pyrimidine (B1678525) ring linked to an indazole moiety. sci-hub.seresearchgate.net The synthesis of Pazopanib relies heavily on a key indazole-based building block, N,2,3-trimethyl-2H-indazol-6-amine. researchgate.netresearchgate.netpreprints.org

| Precursor/Intermediate | Final Pharmaceutical Agent | Therapeutic Use | Reference |

|---|---|---|---|

| N,2,3-trimethyl-2H-indazol-6-amine | Pazopanib | Anticancer (Tyrosine Kinase Inhibitor) | researchgate.netresearchgate.netpreprints.org |

| 3-Methyl-6-nitro-1H-indazole | Pazopanib | Anticancer (Tyrosine Kinase Inhibitor) | preprints.orgrroij.com |

Contributions to Materials Science and Optoelectronics

Beyond pharmacology, the unique electronic and photophysical properties of the indazole ring system have led to its exploration in materials science, particularly in the development of functional dyes and fluorescent materials.

Development of Dyes and Pigments

Indazole derivatives have been successfully utilized in the creation of synthetic dyes. Specifically, basic azo dyes derived from 3-amino-indazole have been developed for dyeing synthetic fibers. google.com These dyes are particularly effective for coloring materials based on polyacrylonitrile (B21495) polymers, producing strong and fast yellow, orange, and scarlet tints. google.com More recently, a new class of fluorophores based on the benzo[f]indazole scaffold has been reported, expanding the range of indazole-based dyes. ehu.es These dyes exhibit absorption in the blue-edge of the visible spectrum (350-400 nm) and are valuable as solid-state fluorophores. ehu.es

Fluorescence Studies of Indazole-Fused Systems

The indazole core is a component of various fluorescent molecules whose optical properties can be fine-tuned. Studies on indazole-fused 2-benzazepines have revealed that these compounds exhibit solvent polarity-dependent fluorescence, meaning their emission characteristics change with the polarity of their environment. acs.org This property makes them potentially useful as sensors to probe the polarity of their immediate surroundings. acs.org

Furthermore, research into indole and indazole derivatives containing salicylaldimine has led to the development of materials with aggregation-induced emission (AIE) properties. rsc.org These materials are weakly fluorescent as single molecules in solution but become highly emissive when they aggregate, a property that is highly desirable for applications in sensing and imaging. rsc.org Some indazolium ions have also been noted to be fluorescent, emitting light in the blue, blue-green, or purple regions of the spectrum, which suggests a potential for their use in cellular imaging studies. nih.gov

| Indazole System | Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| Indazole-Fused 2-Benzazepines | Polarity-dependent fluorescence | Polarity sensors | acs.org |

| Indazole-Salicylaldimine Derivatives | Aggregation-Induced Emission (AIE) | Fluorescent sensors, smart materials | rsc.org |

| Indazolium Ions | Fluorescence (blue, green, purple) | Cellular imaging | nih.gov |

| 3-Keto-Indazole Derivatives | Multi-colored phosphorescence | Luminescent materials | rsc.org |

Emerging Applications in Chemical Biology

The adaptability of the indazole scaffold is paving the way for new applications in chemical biology, where it is used to create sophisticated tools for studying biological systems. The development of indazole derivatives with AIE properties has led to smart fluorescent sensors capable of detecting metal ions like Cu2+ with high sensitivity. rsc.org

The inherent fluorescence of certain indazole systems, combined with the ability to tune their emission, makes them promising candidates for creating novel probes for cellular imaging. nih.gov These probes could be designed to light up specific cellular compartments or report on biological events in real-time. The concept of using indazole-based compounds as polarity-dependent fluorescent probes further expands their utility in mapping the intricate microenvironments within living cells. acs.org As a versatile and "privileged" pharmacophore, the indazole ring continues to be a fertile ground for the discovery of new molecular tools to dissect complex biological processes. nih.govpnrjournal.com

Computational and Theoretical Investigations of 3 Formyl 1h Indazole 5 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of indazole derivatives. nih.govresearchgate.netresearchgate.net For a series of 3-carboxamide indazoles, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. For instance, in a study of various 3-carboxamide indazole derivatives, compounds 8a, 8c, and 8s were identified as having the largest HOMO-LUMO energy gaps, suggesting higher stability. researchgate.netresearchgate.net

These calculations also provide information on the distribution of electron density and electrostatic potential, which are key to understanding intermolecular interactions. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. epstem.net

Table 1: Predicted Collision Cross Section (CCS) for 3-Formyl-1H-indazole-5-carbonitrile

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.05054 | 135.4 |

| [M+Na]⁺ | 194.03248 | 148.3 |

| [M-H]⁻ | 170.03598 | 135.7 |

| [M+NH₄]⁺ | 189.07708 | 153.2 |

| [M+K]⁺ | 210.00642 | 142.8 |

| [M+H-H₂O]⁺ | 154.04052 | 121.7 |

| [M+HCOO]⁻ | 216.04146 | 154.4 |

| [M+CH₃COO]⁻ | 230.05711 | 147.6 |

| [M+Na-2H]⁻ | 192.01793 | 142.2 |

| [M]⁺ | 171.04271 | 131.3 |

| [M]⁻ | 171.04381 | 131.3 |

Data sourced from computational predictions. uni.lu

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. unar.ac.id This method is widely used in drug design to understand and predict ligand-protein interactions. For indazole derivatives, docking studies have been performed to evaluate their potential as inhibitors of various enzymes.

In one study, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW). nih.gov The results identified derivatives 8v, 8w, and 8y as having the highest binding energies, indicating strong potential as inhibitors. nih.govresearchgate.netresearchgate.net These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the protein's active site. nih.gov For example, docking studies of 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1) revealed significant binding affinities for compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups. researchgate.net

Structure-Activity Relationship (SAR) Derivation for Indazole Frameworks

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. rsc.org For the indazole framework, SAR studies have revealed key structural features that influence their inhibitory activity against various targets.

For instance, in the development of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its analogs as inhibitors of hypoxia-inducible factor-1 (HIF-1), it was found that the indazole core is superior to other heterocyclic systems like benzoimidazole. nih.gov Further modifications have shown that:

Substitution at the R¹ position with a heterocyclic ring, particularly at the ortho position with a fluoro group, enhances activity. nih.gov

A hydroxymethyl group at the R² position is more effective than other substituents. nih.gov

The nature and position of substituents on the indazole ring can significantly impact potency and selectivity. For example, in a series of 7-substituted-indazoles as nitric oxide synthase (NOS) inhibitors, 1H-indazole-7-carbonitrile showed high potency, and further substitution with a bromine atom at the C3 position enhanced the inhibitory effects tenfold. nih.gov

These insights are invaluable for the rational design of new and more potent indazole-based therapeutic agents. rsc.org

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. researchgate.net This method is used to study the conformational changes, stability of ligand-protein complexes, and the role of solvent molecules.

For indazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes identified through docking studies. researchgate.net For example, a study on 1H-indazole analogs as COX-2 inhibitors used MD simulations to confirm the stability of the docked compounds within the enzyme's active site. researchgate.net The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex during the simulation can reveal the stability and flexibility of the binding. Furthermore, Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations can be performed on the MD trajectories to estimate the binding free energies, providing a more accurate prediction of binding affinity. researchgate.net

Theoretical Understanding of Tautomeric Equilibria and Aromaticity

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is influenced by the electronic nature of substituents and the surrounding environment. nih.gov Theoretical calculations have been crucial in understanding the tautomeric equilibria and aromaticity of the indazole ring system.

Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. researchgate.netnih.gov The energy difference between these two forms has been calculated to be around 15 kJ·mol⁻¹ in the gas phase. nih.gov This stability is attributed to the benzenoid character of the 1H-tautomer, which contributes to its higher aromaticity compared to the quinonoid structure of the 2H-tautomer. researchgate.net

The position of substituents can also influence the tautomeric preference. Theoretical calculations can predict the most stable tautomer for a given substituted indazole, which is essential for understanding its reactivity and biological activity. The study of tautomerism is not just of theoretical interest; it has practical implications as the different tautomers can exhibit distinct chemical and biological properties. clockss.org

Conclusions and Future Research Directions

Synthesis and Derivatization Advancements of 3-Formyl-1H-indazole-5-carbonitrile

The synthesis of 3-formyl-1H-indazole derivatives, including the 5-carbonitrile variant, has evolved significantly, moving beyond traditional multi-step processes to more efficient and direct methodologies. A key advancement is the direct access to 1H-indazole-3-carboxaldehydes through the nitrosation of indole (B1671886) precursors. nih.govrsc.org This method is notable for its mild, slightly acidic conditions, which accommodate a wide range of functional groups, including both electron-rich and electron-deficient indoles. nih.govrsc.org This approach represents a significant improvement over methods that require harsh conditions or less accessible starting materials.

Alternative strategies for introducing the C3-aldehyde functionality have also been explored, such as the palladium or copper-catalyzed cyanation of a 3-halogenoindazole followed by reduction, or a Heck coupling-ozonolysis sequence. nih.gov These methods, while effective, often involve multiple steps. The direct nitrosation of a corresponding 5-carbonitrile-1H-indole offers a more streamlined pathway.

Once synthesized, the derivatization potential of this compound is vast. The aldehyde group serves as a crucial handle for a variety of chemical transformations.

Key Derivatization Reactions:

Condensation Reactions: The aldehyde can undergo Knoevenagel and Wittig condensations to form alkenes, expanding the carbon framework. rsc.org

Cyclization Reactions: It is a valuable precursor for creating further heterocyclic systems, such as oxazoles, thiazoles, and benzimidazoles, through cyclization reactions. nih.govrsc.org

Reductive Amination: The aldehyde can be converted into secondary amines, providing access to a different class of derivatives. rsc.org

Nitrile Group Modification: The 5-carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, further diversifying the available derivatives for structure-activity relationship (SAR) studies.

These synthetic and derivatization pathways underscore the compound's role as a versatile building block for creating complex molecular architectures.

Table 1: Comparison of Synthetic Approaches for 1H-Indazole-3-Carboxaldehydes

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Nitrosation of Indoles | Direct conversion of an indole precursor to a 1H-indazole-3-carboxaldehyde using a nitrosating agent in a slightly acidic medium. nih.govrsc.org | High yields, mild conditions, good functional group tolerance. nih.govrsc.org | May produce side reactions if conditions are not optimized. nih.gov |

| Cyanation & Reduction | Involves palladium or copper-catalyzed cyanation of a 3-halogenoindazole, followed by reduction of the nitrile to an aldehyde. nih.gov | Established methodology for introducing aldehyde functionality. | Multi-step process, may require harsh reagents for reduction. |

| Heck Coupling & Ozonolysis | A sequence involving a Heck coupling reaction followed by ozonolysis to cleave the double bond and form the aldehyde. nih.gov | Useful for specific substrates. | Involves multiple steps and the use of ozone. |

| Metalation | Direct deprotonation at the C3 position followed by reaction with a formylating agent. | Direct functionalization. | Can be difficult to achieve regioselectivity without directing groups. rsc.org |

Prospects for Novel Therapeutic Agent Development

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. rsc.orgnih.gov Its ability to form strong hydrogen bonds within the hydrophobic pockets of proteins makes it an excellent bioisostere for other aromatic systems like indoles. nih.govrsc.org The functionalization at the 3-position, as seen in this compound, is particularly crucial for biological activity.

Potential Therapeutic Applications:

Kinase Inhibitors: Many indazole-based drugs, such as Pazopanib and Niraparib, function as kinase inhibitors for cancer therapy. nih.gov The this compound scaffold is an ideal starting point for designing novel inhibitors targeting various kinases, including c-Kit, PDGFRβ, and anaplastic lymphoma kinase (ALK). nih.gov

Anti-inflammatory Agents: Indazole derivatives have shown promise as potent anti-inflammatory agents. For instance, certain 3-(indol-5-yl)-indazole derivatives have been identified as antagonists of the MD2-TLR4 complex, which is implicated in acute lung injury. nih.gov The derivatization of the 3-formyl group allows for the exploration of similar interactions.

Other Targets: The versatility of the indazole core has led to its investigation for a wide range of biological activities, including anti-arrhythmic, antifungal, antibacterial, and anti-HIV properties. nih.gov

The presence of both an aldehyde and a nitrile group on the this compound scaffold provides two distinct points for modification, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties in the development of new drug candidates.

Table 2: Selected Indazole-Based Therapeutic Agents and Their Targets

| Drug Name | Primary Target(s) | Therapeutic Area |

|---|---|---|

| Pazopanib | Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) nih.gov | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |

| Niraparib | PARP Inhibitor nih.gov | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) |

| Entrectinib | ALK, ROS1, TRK Inhibitor nih.gov | Oncology (NSCLC, Solid Tumors) |

| Axitinib | Tyrosine Kinase Inhibitor (VEGFR) rsc.org | Oncology (Renal Cell Carcinoma) |

Interdisciplinary Research Opportunities

The study of this compound and its derivatives is not confined to synthetic and medicinal chemistry. It presents numerous opportunities for interdisciplinary collaboration.

Computational Chemistry & Molecular Modeling: Theoretical calculations can provide deep insights into the reaction mechanisms of indazole synthesis. nih.gov Molecular docking and dynamics simulations can predict the binding modes of novel indazole derivatives with biological targets like kinases, guiding rational drug design and prioritizing compounds for synthesis.

Chemical Biology: Derivatives of this compound can be functionalized with fluorescent tags or biotin to create chemical probes. These probes can be used to study biological pathways, identify novel protein targets, and visualize cellular processes, thereby elucidating the mechanism of action of these bioactive molecules.

Materials Science: The rigid, aromatic structure of the indazole core suggests potential applications in materials science. Derivatives could be explored for their electronic properties, potentially leading to the development of novel organic semiconductors, dyes, or components for organic light-emitting diodes (OLEDs). The nitrile group, in particular, can influence molecular packing and electronic characteristics.

Pharmacology & Toxicology: Extensive pharmacological evaluation is necessary to translate promising compounds into therapeutic agents. nih.gov Collaboration with pharmacologists is essential to conduct in-vitro and in-vivo studies to determine efficacy, selectivity, and metabolic stability.

Green Chemistry Approaches in Indazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry are highly relevant to the synthesis of indazoles, including this compound.

Key Green Chemistry Strategies:

Catalyst-Based Methods: The use of transition-metal catalysts (e.g., Rhodium, Palladium, Copper) can promote C-H activation and annulation processes, creating indazole scaffolds with high atom economy. nih.gov

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like ethanol-water mixtures can significantly reduce the environmental impact of the synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. researchgate.net This technology is well-suited for optimizing reaction conditions and enabling the rapid, on-demand synthesis of indazole derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for certain synthetic steps, such as in the palladium-catalyzed intramolecular oxidative coupling to form heterocyclic rings. mdpi.com

By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally benign, aligning chemical manufacturing with the goals of sustainable development.

Q & A

Q. What are the established synthetic routes for 3-Formyl-1H-indazole-5-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalization of the indazole core. For example, the formyl group can be introduced via Vilsmeier-Haack formylation of a precursor like 5-cyanoindazole, using POCl₃ and DMF under controlled temperatures (60–80°C) . The cyano group at position 5 may be introduced via nucleophilic substitution or cyanation reactions using CuCN/KCN under reflux conditions. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to avoid side products like over-oxidation or ring degradation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR can confirm the formyl proton (~9.8–10.2 ppm) and cyano carbon (~115–120 ppm). Aromatic protons in the indazole ring typically appear as multiplets between 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (theoretical [M+H]⁺ = 186.0667 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% is standard for research-grade material) .

Q. How does the reactivity of the formyl group in this compound compare to other aromatic aldehydes?

The electron-withdrawing cyano group at position 5 increases the electrophilicity of the formyl group, making it more reactive toward nucleophilic additions (e.g., condensation with hydrazines to form hydrazones) compared to unsubstituted benzaldehydes. However, steric hindrance from the indazole ring may slow reactions in bulkier systems .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns can arise from polymorphism or twinning. Use SHELXL for refinement, applying TWIN and BASF commands to model twinned data . For hydrogen-bonding networks, graph-set analysis (as per Etter’s rules) helps classify motifs like rings, which are common in indazoles due to N-H···O/N interactions .

Q. How can computational methods predict the biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking against targets like kinase enzymes (e.g., JAK2 or CDK2) can predict binding affinities. Pharmacophore modeling may highlight the formyl and cyano groups as critical for interactions with catalytic lysine or serine residues .

Q. What experimental and computational approaches validate tautomeric forms of this compound in solution?

- Experimental : Variable-temperature H NMR in DMSO-d₆ can detect tautomerism (e.g., 1H vs. 2H indazole forms) through chemical shift changes.

- Computational : Compare the Gibbs free energy of tautomers using Gaussian or ORCA. Solvent effects (PCM model) must be included, as polar solvents stabilize the 1H tautomer .

Q. How do substituent positions (e.g., formyl at C3 vs. C5) affect the compound’s supramolecular assembly in crystal structures?

X-ray diffraction studies show that the formyl group at C3 participates in C-H···O interactions, while the cyano group at C5 forms N···H-C hydrogen bonds. This dual functionality often leads to layered or helical packing motifs, as seen in related indazole-carbonitriles .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.